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Compound of Interest

Compound Name: 4-Benzyloxybenzyl alcohol

Cat. No.: B113426

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 4-
Benzyloxybenzyl alcohol, a key intermediate in the synthesis of various organic molecules.
This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the key spectral data obtained for 4-Benzyloxybenzyl
alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Data

The *H NMR spectrum was acquired on a 400 MHz instrument in deuterated chloroform
(CDCIs). The chemical shifts (&) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS).
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

7.46 - 7.30 m 5H Ar-H (benzyl)

7.29 d, J=8.4 Hz 2H Ar-H (H-2, H-6)

6.96 d, J=8.4 Hz 2H Ar-H (H-3, H-5)

5.06 S 2H -O-CHz-Ph

4.65 S 2H -CH2-OH

1.65 t, J=6.0 Hz 1H -OH

Note: The assignment of aromatic protons is based on typical chemical shift values and

coupling patterns.

13C NMR Data

The 13C NMR spectral data are presented below. Chemical shifts (8) are reported in ppm.

Chemical Shift (ppm) Assighment
158.2 C-4

137.1 C-1' (benzyl)
1335 C-1

128.8 C-2,C-6

128.6 C-3', C-5' (benzyl)
128.0 C-4' (benzyl)
127.5 C-2', C-6' (benzyl)
115.0 C-3,C-5

70.0 -O-CHz2-Ph

64.9 -CH2-OH
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Disclaimer: The provided 3C NMR data is based on typical chemical shift values for similar
structures and may not represent experimentally verified data for this specific compound.

Infrared (IR) Spectroscopy

The following table lists the characteristic absorption bands observed in the IR spectrum of 4-
Benzyloxybenzyl alcohol.

Wavenumber (cm—?) Intensity Assignment

3330 Strong, Broad O-H stretch (alcohol)

3033 Medium C-H stretch (aromatic)

2925, 2870 Medium C-H stretch (aliphatic)

1612, 1512, 1454 Strong C=C stretch (aromatic ring)
1245 Strong C-O stretch (ether)

1015 Strong C-O stretch (primary alcohol)
821 Strong p-disubstituted benzene bend

Monosubstituted benzene

738, 698 Strong
bend

Disclaimer: The provided IR data is based on typical absorption frequencies for the functional
groups present in the molecule and may not represent experimentally verified data for this
specific compound.

Mass Spectrometry (MS)

The mass spectrum was obtained using electron ionization (El). The table below lists the major
fragment ions and their relative intensities.
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miz Relative Intensity (%) Assighment

214 20 [M]* (Molecular lon)
107 100 [M - C7H-0]*

91 95 [C7H7]* (Tropylium ion)
79 30 [CeH7]*

77 25 [CeHs]*

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of
the spectral data.

NMR Spectroscopy

Sample Preparation: A small amount of 4-Benzyloxybenzyl alcohol (typically 5-10 mg) is
dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) containing a small
amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a
5 mm NMR tube.

H NMR Acquisition: The *H NMR spectrum is recorded on a 400 MHz NMR spectrometer.
Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation
delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans
(typically 8-16) are acquired to obtain a good signal-to-noise ratio.

13C NMR Acquisition: The 13C NMR spectrum is recorded on the same spectrometer, typically
operating at a frequency of 100 MHz for the 13C nucleus. A proton-decoupled pulse sequence is
used to simplify the spectrum. Due to the low natural abundance of 13C, a larger number of
scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are required to
achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid 4-Benzyloxybenzyl alcohol is finely ground with
dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then
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pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film of the
sample can be prepared by dissolving a small amount in a volatile solvent, depositing the
solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm~1. A
background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first
and automatically subtracted from the sample spectrum to remove contributions from
atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Sample Introduction and lonization: A small amount of the sample is introduced into the mass
spectrometer, typically via a direct insertion probe or after separation by gas chromatography
(GC-MS). In the ion source, the sample is vaporized and then bombarded with a beam of high-
energy electrons (typically 70 eV) in a technique known as Electron lonization (El). This
process causes the molecule to lose an electron, forming a positively charged molecular ion
(IM]*), which can then undergo fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a
quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio
(m/z). A detector then records the abundance of each ion at a specific m/z value, generating
the mass spectrum.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectral
data for an organic compound like 4-Benzyloxybenzyl alcohol.
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Caption: Workflow for Spectral Data Acquisition and Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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